molecular formula C8H12O6 B3198579 3-(Methoxycarbonyl)hexanedioic acid CAS No. 101568-03-0

3-(Methoxycarbonyl)hexanedioic acid

Cat. No.: B3198579
CAS No.: 101568-03-0
M. Wt: 204.18 g/mol
InChI Key: HYRSKZDJMIQHQI-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)hexanedioic acid: is an organic compound with the molecular formula C8H12O6 It is a dicarboxylic acid derivative, characterized by the presence of two carboxyl groups and a methoxycarbonyl group

Scientific Research Applications

3-(Methoxycarbonyl)hexanedioic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Future Directions

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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxycarbonyl)hexanedioic acid typically involves the oxidation of methyl cyclohex-3-ene-1-carboxylate using potassium permanganate in water at temperatures between 2°C and 8°C. The reaction is followed by acidification with hydrochloric acid to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as those described for laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxycarbonyl)hexanedioic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or alcohols, in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher carboxylic acids, while reduction can produce alcohols or aldehydes.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)hexanedioic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active intermediates. Additionally, its functional groups allow it to participate in various chemical reactions, influencing its behavior in different environments.

Comparison with Similar Compounds

    Adipic acid (Hexanedioic acid): A widely used dicarboxylic acid with similar structural features but lacking the methoxycarbonyl group.

    Glutaric acid (Pentanedioic acid): Another dicarboxylic acid with a shorter carbon chain.

    Pimelic acid (Heptanedioic acid): A dicarboxylic acid with a longer carbon chain.

Uniqueness: 3-(Methoxycarbonyl)hexanedioic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other dicarboxylic acids

Properties

IUPAC Name

3-methoxycarbonylhexanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-14-8(13)5(4-7(11)12)2-3-6(9)10/h5H,2-4H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRSKZDJMIQHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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